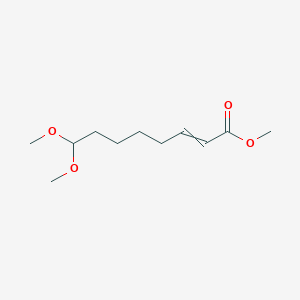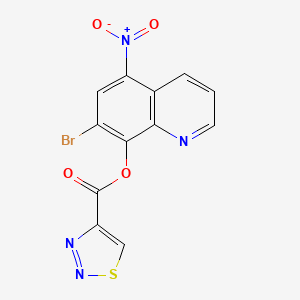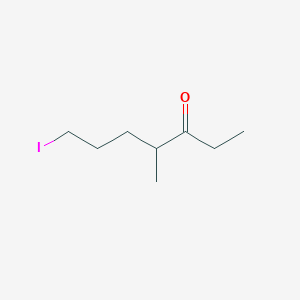
7-Iodo-4-methylheptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodo-4-methylheptan-3-one: is an organic compound that belongs to the class of iodinated ketones. It is characterized by the presence of an iodine atom attached to the seventh carbon of a heptane chain, with a methyl group on the fourth carbon and a ketone functional group on the third carbon. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-4-methylheptan-3-one can be achieved through several methods. One common approach involves the iodination of 4-methylheptan-3-one. This can be done using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce the iodine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes typically use continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Iodo-4-methylheptan-3-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 7-Iodo-4-methylheptan-3-ol.
Oxidation: 7-Iodo-4-methylheptanoic acid or other oxidized products.
Wissenschaftliche Forschungsanwendungen
7-Iodo-4-methylheptan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in studies involving iodinated organic molecules, which are important in various biological processes.
Medicine: Research into iodinated compounds often focuses on their potential use in pharmaceuticals, particularly in the development of radiolabeled compounds for diagnostic imaging.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 7-Iodo-4-methylheptan-3-one depends on its reactivity and the specific reactions it undergoes. The iodine atom and the ketone group are key functional groups that determine its chemical behavior. The iodine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions involve the interaction of the compound with various molecular targets and pathways, leading to the formation of different products.
Vergleich Mit ähnlichen Verbindungen
4-Methylheptan-3-one: Lacks the iodine atom, making it less reactive in substitution reactions.
7-Bromo-4-methylheptan-3-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
7-Chloro-4-methylheptan-3-one: Contains a chlorine atom, which also affects its reactivity compared to the iodine-containing compound.
Uniqueness: 7-Iodo-4-methylheptan-3-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher reactivity of iodine make this compound particularly interesting for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
112905-17-6 |
|---|---|
Molekularformel |
C8H15IO |
Molekulargewicht |
254.11 g/mol |
IUPAC-Name |
7-iodo-4-methylheptan-3-one |
InChI |
InChI=1S/C8H15IO/c1-3-8(10)7(2)5-4-6-9/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
SSQPDRFDDXVVPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)CCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


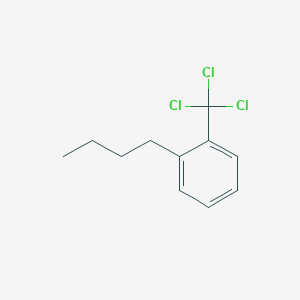
![Dimethyl benzo[g]phthalazine-1,4-dicarboxylate](/img/structure/B14301054.png)
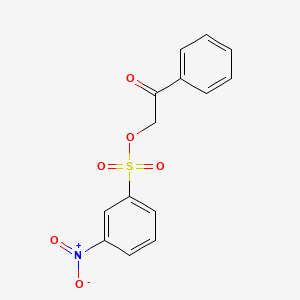
![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B14301067.png)
![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)

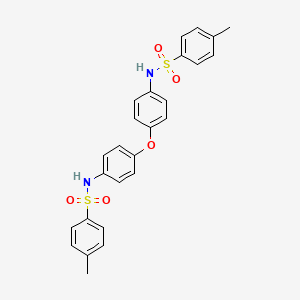
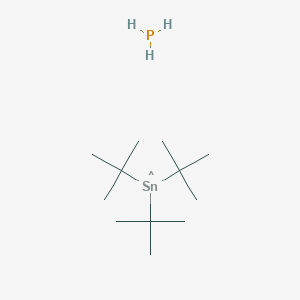
![2-[(E)-(1-Phenylethylidene)amino]benzoic acid](/img/structure/B14301106.png)
